

# An In-depth Technical Guide to 1-Bromoethanol (CAS: 162854-32-2)

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## Compound of Interest

Compound Name: 1-Bromoethanol

Cat. No.: B8688067

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-bromoethanol** (CAS: 162854-32-2), a halogenated organic compound of interest in chemical synthesis and drug discovery. This document details its chemical and physical properties, outlines relevant experimental protocols for the evaluation of its biological activity, and discusses its potential applications.

## Chemical and Physical Properties

**1-Bromoethanol**, with the molecular formula  $C_2H_5BrO$ , is a structural isomer of 2-bromoethanol.<sup>[1][2][3][4]</sup> While specific experimental data for **1-bromoethanol** is limited in publicly available literature, the properties of its isomer and computed data provide valuable insights.

Property	Value	Source
CAS Number	162854-32-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>2</sub> H <sub>5</sub> BrO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	124.96 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
IUPAC Name	1-bromoethanol	<a href="#">[3]</a>
Synonyms	1-Bromoethan-1-ol	<a href="#">[2]</a>
Boiling Point	56-57 °C at 20 mmHg (for 2-bromoethanol)	<a href="#">[6]</a>
Melting Point	-80 °C (for 2-bromoethanol)	<a href="#">[7]</a>
Density	1.763 g/mL at 25 °C (for 2-bromoethanol)	<a href="#">[6]</a>

## Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of **1-bromoethanol** is not readily available in the reviewed literature. However, general methods for the preparation of bromoalkanes from alcohols are well-established and can be adapted. One common approach involves the reaction of the corresponding alcohol with a brominating agent such as hydrobromic acid or phosphorus tribromide.[\[8\]](#)[\[9\]](#)[\[10\]](#)

A plausible synthetic route could involve the reduction of a bromoacetyl derivative or the direct bromination of ethanol under specific conditions that favor the formation of the 1-bromo isomer. For instance, the synthesis of the related compound 1-bromoethyl acetate has been achieved by reacting vinyl acetate with hydrogen bromide.[\[11\]](#)[\[12\]](#)

Purification of bromoalcohols is often challenging due to their potential for decomposition. Vacuum distillation is a common method employed to purify such compounds, as it allows for distillation at lower temperatures, thereby minimizing degradation.[\[13\]](#)

## Experimental Protocols

**1-Bromoethanol** has been reported to exhibit inhibitory activity against several enzymes and viruses, making it a compound of interest for drug development.<sup>[2]</sup> Detailed below are general experimental protocols for assessing these biological activities.

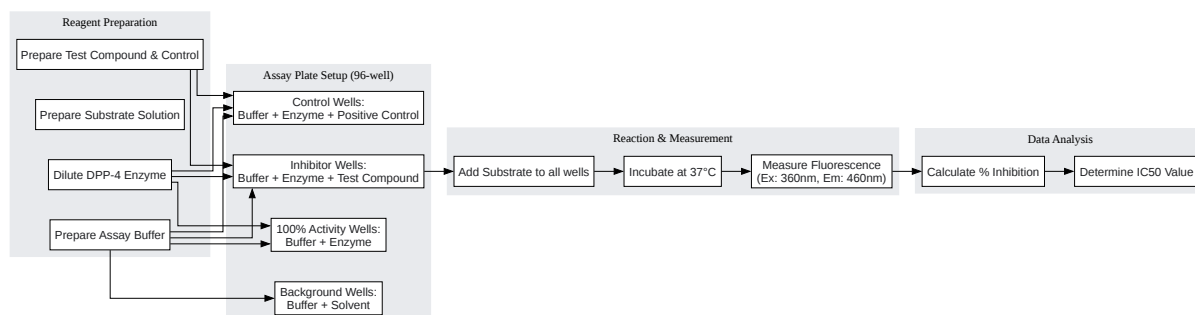
## Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

DPP-4 is a therapeutic target for type 2 diabetes. The following is a general protocol for a fluorometric assay to screen for DPP-4 inhibitors.

Methodology:<sup>[5]</sup><sup>[11]</sup><sup>[14]</sup><sup>[15]</sup>

- Reagent Preparation:
  - Prepare a 10X DPP Assay Buffer (e.g., 200 mM Tris-HCl, pH 8.0, containing 1 M NaCl and 10 mM EDTA). Dilute to 1X with HPLC-grade water for use.
  - Reconstitute human recombinant DPP-4 enzyme in the 1X Assay Buffer.
  - Prepare a stock solution of the fluorogenic substrate, H-Gly-Pro-AMC, in a suitable solvent (e.g., DMSO) and dilute to the working concentration in 1X Assay Buffer.
  - Prepare a stock solution of the test compound (**1-bromoethanol**) and a positive control inhibitor (e.g., Sitagliptin) in a suitable solvent (e.g., DMSO).
- Assay Procedure (96-well plate format):
  - Background Wells: Add Assay Buffer and the solvent used for the inhibitor.
  - 100% Initial Activity Wells: Add Assay Buffer and the diluted DPP-4 enzyme.
  - Inhibitor Wells: Add Assay Buffer, diluted DPP-4 enzyme, and the test compound at various concentrations.
  - Positive Control Wells: Add Assay Buffer, diluted DPP-4 enzyme, and the positive control inhibitor.
  - Initiate the reactions by adding the diluted Substrate Solution to all wells.

- Incubation and Measurement:
  - Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
  - Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
- Data Analysis:
  - Subtract the background fluorescence from all readings.
  - Calculate the percent inhibition for each concentration of the test compound relative to the 100% initial activity.
  - Determine the IC<sub>50</sub> value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.



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## DPP-4 Inhibition Assay Workflow

# Hepatitis C Virus (HCV) NS5B Polymerase Inhibition Assay

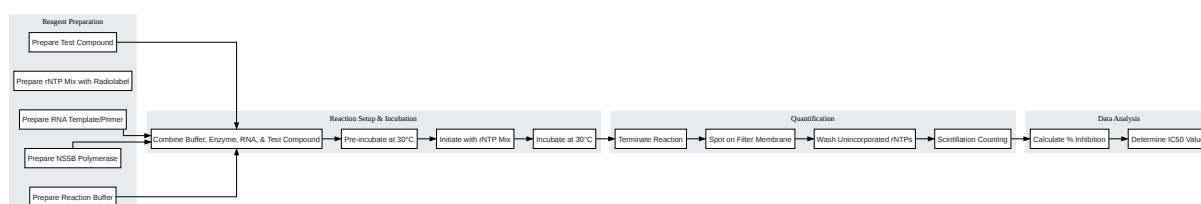
NS5B polymerase is a key enzyme in the replication of the hepatitis C virus. The following is a general protocol for an in vitro RNA-dependent RNA polymerase (RdRp) inhibition assay.

Methodology:[\[9\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

- Reagent Preparation:

- Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl<sub>2</sub>, 2.5 mM KCl, 1 mM DTT, 50 µg/ml BSA).
- Prepare a solution of purified recombinant HCV NS5B polymerase.
- Prepare a template/primer RNA substrate (e.g., poly(A)/oligo(U)).
- Prepare a mixture of ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [<sup>33</sup>P]UTP).
- Prepare a stock solution of the test compound (**1-bromoethanol**) in a suitable solvent.
- Assay Procedure:
  - In a reaction tube, combine the reaction buffer, NS5B polymerase, RNA template/primer, and the test compound at various concentrations.
  - Pre-incubate the mixture at 30°C for a defined period (e.g., 1 hour) to allow for inhibitor binding.
  - Initiate the polymerase reaction by adding the rNTP mixture.
- Incubation and Termination:
  - Incubate the reaction at 30°C for a defined period (e.g., 3 hours).
  - Terminate the reaction by adding a stop solution (e.g., EDTA).
- Quantification of RNA Synthesis:
  - Spot the reaction mixture onto a filter membrane (e.g., DE81).
  - Wash the filter to remove unincorporated radiolabeled rNTPs.
  - Quantify the incorporated radioactivity on the filter using a scintillation counter.
- Data Analysis:

- Calculate the percent inhibition of RNA synthesis for each concentration of the test compound.
- Determine the IC<sub>50</sub> value by plotting the percent inhibition against the logarithm of the inhibitor concentration.



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### HCV NS5B Polymerase Inhibition Assay Workflow

## Anti-HIV and Anti-Hepatitis Virus Activity Assays

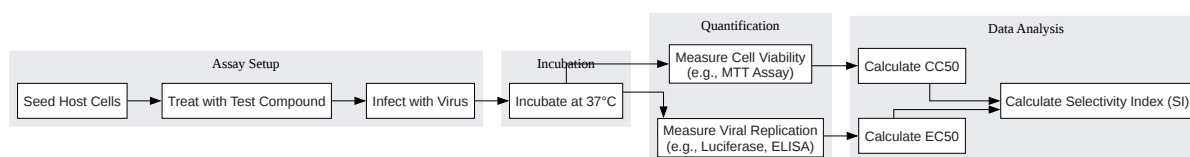
The antiviral activity of **1-bromoethanol** can be assessed using cell-based assays that measure the inhibition of viral replication. A general workflow is described below, which can be adapted for specific viruses like HIV or hepatitis B virus (HBV).

Methodology:[\[1\]](#)[\[2\]](#)[\[8\]](#)[\[12\]](#)[\[20\]](#)[\[21\]](#)

- Cell Culture and Reagents:
  - Culture a susceptible host cell line (e.g., TZM-bl cells for HIV-1, HepG2 2.2.15 cells for HBV).
  - Prepare a stock of the virus to be tested.
  - Prepare serial dilutions of the test compound (**1-bromoethanol**) in the cell culture medium.
- Infection and Treatment:
  - Seed the host cells in a 96-well plate and allow them to adhere.
  - Treat the cells with the various concentrations of the test compound.
  - Infect the cells with the virus at a known multiplicity of infection (MOI).
  - Include control wells (cells only, cells with virus but no compound, and cells with a known antiviral drug as a positive control).
- Incubation:
  - Incubate the plates at 37°C in a CO<sub>2</sub> incubator for a period sufficient for viral replication (e.g., 48-72 hours).
- Quantification of Viral Replication:
  - The method for quantification depends on the virus and assay system:
    - HIV-1 (TZM-bl): Measure the activity of a reporter gene (e.g., luciferase) that is expressed upon viral entry and replication.
    - HIV-1 (p24 ELISA): Quantify the amount of viral p24 antigen in the cell culture supernatant using an ELISA kit.[\[1\]](#)



- HBV: Measure the levels of viral antigens (e.g., HBsAg, HBeAg) or viral DNA in the supernatant.[12][22]
- Cytotoxicity Assay:
  - In parallel, perform a cytotoxicity assay (e.g., MTT assay) to determine the concentration of the compound that is toxic to the host cells (CC<sub>50</sub>). This is crucial to ensure that the observed antiviral effect is not due to cell death.
- Data Analysis:
  - Calculate the percent inhibition of viral replication for each compound concentration.
  - Determine the 50% effective concentration (EC<sub>50</sub>), the concentration at which the compound inhibits 50% of viral replication.
  - Calculate the selectivity index (SI = CC<sub>50</sub> / EC<sub>50</sub>), which is a measure of the therapeutic window of the compound.



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## General Antiviral Activity Assay Workflow

# Applications in Drug Development

The reported biological activities of **1-bromoethanol** suggest its potential as a scaffold or starting material for the development of novel therapeutic agents.[2] Its inhibitory effects on

DPP-4 and NS5B polymerase, as well as its activity against HIV and hepatitis viruses, warrant further investigation. The presence of the bromine atom provides a site for further chemical modification to explore structure-activity relationships and optimize potency and selectivity.

## Signaling Pathways

There is currently no direct evidence in the reviewed literature linking **1-bromoethanol** to specific cellular signaling pathways. Elucidating the mechanism of action of its biological activities may reveal interactions with various signaling cascades involved in cell growth, proliferation, and immune responses.[23][24]

Disclaimer: This document is intended for informational purposes for research, and drug development professionals. The information provided is based on publicly available data and does not constitute a validation of the properties or activities of **1-bromoethanol**. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional guidelines.

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